molecular formula C11H9FN2O B14516927 4-[(6-Fluoropyridin-2-yl)oxy]aniline CAS No. 62566-16-9

4-[(6-Fluoropyridin-2-yl)oxy]aniline

Cat. No.: B14516927
CAS No.: 62566-16-9
M. Wt: 204.20 g/mol
InChI Key: WISURQLMGOJILJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- is a chemical compound with the molecular formula C11H9FN2O It is known for its unique structure, which includes a benzenamine group and a fluoro-pyridinyl-oxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- typically involves the reaction of 4-aminophenol with 6-fluoro-2-chloropyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluoro group.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluoro group.

Scientific Research Applications

Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The fluoro-pyridinyl-oxy moiety allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-: Similar structure but with a chloro group instead of a fluoro group.

    Benzenamine, 4-[(6-methyl-2-pyridinyl)oxy]-: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

62566-16-9

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

4-(6-fluoropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H9FN2O/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H,13H2

InChI Key

WISURQLMGOJILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)OC2=CC=C(C=C2)N

Origin of Product

United States

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